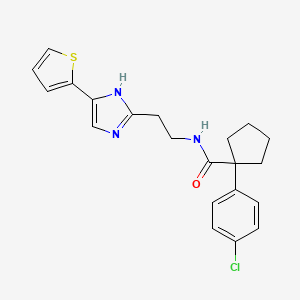

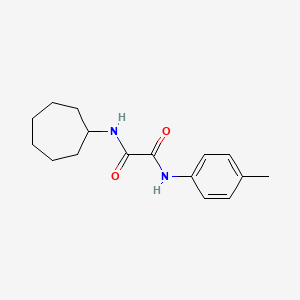

![molecular formula C17H11N3O B2539124 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-93-5](/img/structure/B2539124.png)

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is a compound that has been studied for its inhibitory properties against monoamine oxidase (MAO) . The substitution of the 5H-indeno[1,2-c]pyridazin-5-one core in the 3-position dramatically influences the MAO-inhibiting properties of these compounds .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, replacing the 3-phenyl group of the known indeno[1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group enhanced the inhibitory potency .

Molecular Structure Analysis

The molecular formula of “3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is C17H10N2O . The crystal structures are stabilized by weak C-H…O hydrogen bonds. The packing is dominated by pi-pi stacking interactions between the heterocyclic central moieties of centrosymmetrically related molecules .

Chemical Reactions Analysis

The substitution of the 5H-indeno[1,2-c]pyridazin-5-one core in the 3-position dramatically influences the MAO-inhibiting properties of these compounds . The inhibition data highlighted the importance of the aza-heterocyclic scaffold in affecting the MAO isoform selectivity .

Physical And Chemical Properties Analysis

The molecular weight of “3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is 258.27 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 377 .

Wissenschaftliche Forschungsanwendungen

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound, demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Its therapeutic roles suggest that similar compounds might also possess multifaceted biological applications, hinting at the potential research interests for "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" in areas like metabolic disorder treatment or protective roles against chemical-induced injuries (Naveed et al., 2018).

Antioxidant Capacity Assays

The study of antioxidants and their capacity is crucial for understanding how compounds like "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" might interact in biological systems to mitigate oxidative stress. Various assays, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Ability of Plasma), are used to measure the antioxidant potential of compounds, which could be relevant for research into the oxidative stress mitigation potential of "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" (Huang, Ou, & Prior, 2005).

Synthetic Phenolic Antioxidants and Environmental Impact

Research into synthetic phenolic antioxidants, such as BHT (butylated hydroxytoluene) and their environmental fate, highlights the importance of understanding the toxicity, biodegradability, and environmental persistence of chemical compounds. This area of study may provide insights into the environmental aspects of "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime," particularly in terms of its stability and potential environmental impact (Liu & Mabury, 2020).

Pharmacological and Nutritional Effects of Coumarins

The exploration of coumarins, compounds with a wide spectrum of bioactivities including antitumor, anti-inflammation, and antibacterial effects, underscores the significance of structural modification in enhancing biological activity. This suggests that research into "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" might also focus on its potential pharmacological applications, leveraging its chemical structure for targeted therapeutic effects (Zhu & Jiang, 2018).

Reactivation of Organophosphate-Inhibited Acetylcholinesterase

Studies on the reactivation of organophosphate-inhibited acetylcholinesterase, particularly using oxime compounds, highlight the critical role of such chemicals in countering the effects of nerve agents and insecticides. This suggests a potential area of application for "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" in developing antidotes or protective agents against organophosphate poisoning (Chambers, Dail, & Meek, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFPPZYIHJLBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

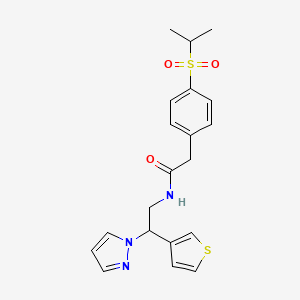

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)

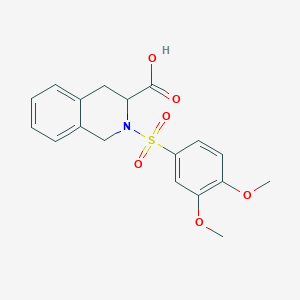

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)